molecular formula C16H12F3N3OS B461205 2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide CAS No. 791789-15-6

2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

Cat. No. B461205
CAS RN: 791789-15-6
M. Wt: 351.3g/mol
InChI Key: DTVVCDYSSKHXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide” is a compound with the molecular formula C16H12F3N3OS. It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, like “2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of “2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide” includes a benzyl group, a cyano group, a trifluoromethyl group, a pyridin group, a sulfanyl group, and an acetamide group. The presence of these groups contributes to the compound’s unique properties.

Scientific Research Applications

Structural and Chemical Properties

The chemical structure and properties of compounds related to 2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide have been a subject of study, focusing on their crystallographic characteristics and intramolecular interactions. For instance, Subasri et al. (2016) explored the crystal structures of similar compounds, revealing a folded conformation about the methylene C atom of the thioacetamide bridge and intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016).

Synthetic Applications

Several studies have focused on the synthesis of various heterocyclic compounds utilizing derivatives similar to 2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide. Abdel-Monem et al. (2001) described the synthesis of fluorine-containing heterocycles, highlighting the versatility of these compounds in generating a range of biologically active molecules (Abdel-Monem et al., 2001). Similarly, Dawood et al. (2011) and El‐Sayed et al. (2017) explored the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives, further demonstrating the compound's potential in the synthesis of diverse heterocyclic frameworks (Dawood, Alsenoussi, & Ibrahim, 2011); (El‐Sayed, Moustafa, El-Torky, & Abd El‐Salam, 2017).

Anticancer and Antimicrobial Potential

Horishny et al. (2021) synthesized 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and evaluated their anticancer activity, indicating the compound's relevance in the development of new therapeutic agents (Horishny, Arshad, & Matiychuk, 2021). Moreover, El‐Sayed et al. (2017) reported the synthesis of pyridines and their derivatives as antimicrobial agents, emphasizing the compound's potential in addressing microbial resistance (El‐Sayed, Moustafa, El-Torky, & Abd El‐Salam, 2017).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP derivatives, like “2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide”, will be discovered in the future .

properties

IUPAC Name

2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c17-16(18,19)13-7-11(6-10-4-2-1-3-5-10)22-15(12(13)8-20)24-9-14(21)23/h1-5,7H,6,9H2,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVVCDYSSKHXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=N2)SCC(=O)N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.